molecular formula C16H14N2O5 B8042117 [[Formyl(methyl)amino]-phenoxycarbonylamino] benzoate

[[Formyl(methyl)amino]-phenoxycarbonylamino] benzoate

Cat. No.: B8042117
M. Wt: 314.29 g/mol
InChI Key: HNJLHTFEIDXTRL-UHFFFAOYSA-N
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Description

[Formyl(methyl)amino]-phenoxycarbonylamino benzoate: is an organic compound with a complex structure that combines several functional groups, including formyl, methylamino, phenoxycarbonylamino, and benzoate

Properties

IUPAC Name

[[formyl(methyl)amino]-phenoxycarbonylamino] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-17(12-19)18(16(21)22-14-10-6-3-7-11-14)23-15(20)13-8-4-2-5-9-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJLHTFEIDXTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)N(C(=O)OC1=CC=CC=C1)OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Formyl(methyl)amino]-phenoxycarbonylamino benzoate typically involves multi-step organic reactions

  • Preparation of Benzoate Derivative: : The initial step involves the esterification of benzoic acid with an appropriate alcohol, such as methanol, in the presence of a strong acid catalyst like sulfuric acid. This reaction yields methyl benzoate.

  • Introduction of Formyl Group: : The formyl group can be introduced via a Vilsmeier-Haack reaction, where methyl benzoate reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form the formylated intermediate.

  • Addition of Methylamino Group: : The final step involves the reaction of the formylated intermediate with methylamine under controlled conditions to yield the desired [Formyl(methyl)amino]-phenoxycarbonylamino benzoate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial processes often incorporate purification steps such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

  • Reduction: : Reduction of the formyl group can yield primary alcohols, while reduction of the nitro groups (if present) can produce amines.

  • Substitution: : The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are employed.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols and amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, [Formyl(methyl)amino]-phenoxycarbonylamino benzoate serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds and natural product analogs.

Biology and Medicine

The compound’s derivatives have potential applications in medicinal chemistry. For instance, modifications of the phenoxycarbonylamino group can lead to the development of new pharmaceuticals with improved efficacy and reduced side effects. It may also be used in the design of enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or improved mechanical strength.

Mechanism of Action

The mechanism by which [Formyl(methyl)amino]-phenoxycarbonylamino benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl and methylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-aminobenzoate: Similar in structure but lacks the formyl and phenoxycarbonylamino groups.

    Methyl 4-formylbenzoate: Contains the formyl group but lacks the methylamino and phenoxycarbonylamino groups.

    Phenyl carbamate derivatives: Share the phenoxycarbonylamino group but differ in other substituents.

Uniqueness

[Formyl(methyl)amino]-phenoxycarbonylamino benzoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both formyl and methylamino groups allows for a wide range of chemical transformations, making it a valuable intermediate in synthetic chemistry.

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